4-Phenyl-1,4-dihydroquinazolin-2-amine
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Overview
Description
4-Phenyl-1,4-dihydroquinazolin-2-amine is a member of the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The structure of this compound consists of a quinazoline core with a phenyl group at the 4-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of anthranilic acid with benzaldehyde under acidic conditions to form the intermediate 2-phenyl-4H-3,1-benzoxazin-4-one. This intermediate is then reduced using sulfur-containing reducing agents to yield this compound .
Industrial Production Methods: Industrial production methods often utilize microwave-assisted synthesis due to its efficiency and sustainability. Microwave irradiation accelerates the reaction rates and enhances yields, making it a preferred method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Substitution reactions at the phenyl group or the amine group can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sulfur-containing reducing agents such as thiourea are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which exhibit significant biological activities .
Scientific Research Applications
4-Phenyl-1,4-dihydroquinazolin-2-amine has been widely studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Its derivatives are being explored for their anticancer, anti-inflammatory, and analgesic properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, its derivatives have been shown to interact with various receptors and enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
4-Phenyl-1,4-dihydroquinazolin-2-amine can be compared with other quinazoline derivatives such as:
- 2-Phenylquinazolin-4(3H)-one
- 4-Chlorophenylquinazolin-4(3H)-one
- 4-Methoxyphenylquinazolin-4(3H)-one
These compounds share a similar quinazoline core but differ in their substituents, which influence their biological activities and chemical properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-phenyl-1,4-dihydroquinazolin-2-amine |
InChI |
InChI=1S/C14H13N3/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9,13H,(H3,15,16,17) |
InChI Key |
MMUWGLDSHWYPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=N2)N |
Origin of Product |
United States |
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